molecular formula C12H9BrN2OS B10788597 Btynb

Btynb

Cat. No.: B10788597
M. Wt: 309.18 g/mol
InChI Key: OZEADOPONHLEDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTYNB involves a series of chemical reactions designed to produce a compound with high specificity and potency against IGF2BP1. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound was identified through a high-throughput screening process involving approximately 160,000 small molecules .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

BTYNB primarily undergoes binding interactions rather than traditional chemical reactions such as oxidation or reduction. Its main activity is the inhibition of IGF2BP1 binding to mRNA targets.

Common Reagents and Conditions

The primary reagent involved in the activity of this compound is IGF2BP1. The compound binds to IGF2BP1, preventing it from associating with its target mRNAs. This interaction occurs under physiological conditions within the cell.

Major Products Formed

The major outcome of this compound’s activity is the downregulation of oncogenic mRNAs such as c-Myc and β-TrCP1, leading to reduced expression of the corresponding proteins .

Comparison with Similar Compounds

BTYNB is unique in its high specificity and potency against IGF2BP1. Similar compounds include other small molecule inhibitors targeting mRNA-binding proteins, such as:

This compound stands out due to its selective inhibition of IGF2BP1, making it a promising candidate for further therapeutic evaluation and mechanistic studies .

Properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEADOPONHLEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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